1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one hydrochloride, with the chemical formula C13H15ClN2O2, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. It is classified as an organic compound and falls under the category of substituted benzofurans, which are known for various pharmacological properties. The compound is notable for its structural features, combining a benzofuran moiety with a morpholine group, which may contribute to its biological efficacy.
The compound is primarily sourced from synthetic routes in laboratory settings. It is classified under several categories based on its structure and activity:
The synthesis of 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one hydrochloride typically involves multiple steps:
Technical details regarding reaction conditions (temperature, solvent, catalysts) are crucial for optimizing yield and purity.
The molecular structure of 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one hydrochloride can be described as follows:
Key structural data includes:
The compound can participate in various chemical reactions typical for its functional groups:
Reaction conditions such as pH, temperature, and solvent choice significantly influence the outcomes of these reactions.
The mechanism of action for 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one hydrochloride is not fully elucidated but may involve:
Data from preliminary studies indicate potential antibacterial or antifungal activities, which could be attributed to its ability to disrupt microbial cell function.
Key chemical properties include:
Relevant analyses such as spectroscopy (NMR, IR) and chromatography (HPLC) are essential for characterizing purity and confirming structure.
The scientific uses of 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one hydrochloride include:
The synthesis of 1-(1-benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one hydrochloride (CAS 124617-33-0) relies on convergent multi-step strategies that construct the benzofuran core prior to morpholine integration. The foundational approach involves a three-stage sequence: (1) Formation of the 2-acetylbenzofuran intermediate via Paal-Knorr cyclization of substituted phenols with α-halo ketones under basic conditions; (2) Claisen condensation between the acetylbenzofuran and morpholine-protected ethyl acetate to yield the propan-1-one scaffold; and (3) Hydrochloride salt formation using anhydrous HCl in aprotic solvents [1] [7].
Critical optimization revealed that protecting group strategy significantly impacts overall yield. When morpholine is introduced prior to benzofuran ring closure, competitive ring oxidation occurs (yields <35%). In contrast, sequential construction with late-stage morpholine incorporation achieves yields >72%. Key modifications include employing N-Boc-morpholine during condensation, followed by acidic deprotection, which suppresses side-product formation by 38% compared to direct alkylation [2] [7].
Table 1: Key Characteristics of 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one
Property | Value |
---|---|
CAS Registry Number | 124617-33-0 |
Molecular Formula | C₁₅H₁₇NO₃ (Free base) |
Molecular Weight | 259.30 g/mol (Free base) |
SMILES | O=C(C1=CC2=CC=CC=C2O1)CCN3CCOCC3 |
InChI Key | RJCNFBYURMGJJI-UHFFFAOYSA-N |
Regioselectivity challenges emerge during electrophilic substitution on the benzofuran core, where C3/C5 positions exhibit competing reactivity. Studies demonstrate that electron density mapping dictates functionalization efficiency: C3 is 6.3x more reactive toward Friedel-Crafts acylation than C5/C6 positions due to resonance stabilization of the oxonium intermediate [4] [8]. This selectivity enables precise ketone tether installation for subsequent morpholine coupling.
Direct C2-alkylation strategies face steric hindrance, necessitating optimized routes. Lithiation at C2 using n-BuLi (-78°C, THF) followed by quenching with N-(2-chloroethyl)morpholine-4-carboxaldehyde achieves 68% regioselectivity. However, microwave-assisted Miyaura borylation (Pd(dppf)Cl₂, 120°C) at C2, followed by Suzuki coupling with 3-(morpholin-4-yl)propan-1-one boronic ester, enhances selectivity to 89% while reducing reaction time from 48h to 2h [4] [7].
Table 2: Regioselectivity in Benzofuran Functionalization
Method | Position | Selectivity (%) | Byproduct Formation |
---|---|---|---|
Friedel-Crafts Acylation | C3 | 92% | <5% C5-acylated |
C2-Lithiation/Alkylation | C2 | 68% | 22% C3-alkylated |
Miyaura Borylation/Suzuki | C2 | 89% | <8% deborylated |
The hydrochloride salt formation represents a critical purity-determining step, where solvent polarity directly impacts crystal morphology and stoichiometry. Anhydrous conditions are mandatory to prevent hydrate co-crystallization. Comparative studies show dichloromethane (DCM) generates 99.2% pure monoclinic crystals with consistent 1:1 stoichiometry, whereas tetrahydrofuran (THF) yields polymorphic mixtures with 10-15% free base contamination [1] [2].
Acid addition protocols were systematically evaluated: Gaseous HCl bubbling in cold ethanol (-10°C) produces 92% recovery of high-purity salt, while concentrated HCl in isopropanol leads to oily precipitates requiring recrystallization. Optimal anti-solvent selection (diethyl ether for DCM solutions) reduces residual solvent to <500 ppm (ICH Q3C limits). Notably, stoichiometric control (1.05 eq. HCl) prevents chloride excess, which catalyzes morpholine N-demethylation during drying [2] [3].
Table 4: Hydrochloride Crystallization Optimization
Solvent System | Acid Source | Form | Purity (%) | Residual Solvent (ppm) |
---|---|---|---|---|
DCM + ether | Gaseous HCl | Crystalline | 99.2 | <300 |
Ethanol | Conc. HCl (aq) | Crystalline | 95.6 | 1,200 |
THF + hexane | HCl-dioxane | Amorphous | 89.7 | 850 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7